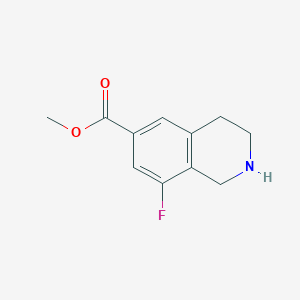

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Description

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a fluorinated tetrahydroisoquinoline derivative featuring a methyl ester group at position 6 and a fluorine atom at position 6. Tetrahydroisoquinolines are heterocyclic compounds of pharmacological interest due to their structural resemblance to bioactive alkaloids. The fluorine substituent enhances metabolic stability and bioavailability, while the ester group contributes to solubility and serves as a functional handle for further derivatization . This compound is listed under CAS number 2713-34-0 and is available for research and development purposes .

Properties

IUPAC Name |

methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-15-11(14)8-4-7-2-3-13-6-9(7)10(12)5-8/h4-5,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRFKEYYDYUBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNCC2)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Precursor Synthesis :

Begin with β-phenylethylamine derivatives substituted with a methoxy group at position 6. For example, 3-fluoro-4-methoxyphenethylamine is acylated with methyl chloroformate to form the corresponding amide. -

Cyclization :

The amide undergoes Bischler–Napieralski cyclization using phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) in refluxing xylene. This forms the dihydroisoquinoline intermediate. -

Reduction :

Sodium borohydride (NaBH₄) in ethanol reduces the imine bond, yielding the tetrahydroisoquinoline scaffold. -

Fluorination :

Directed ortho-lithiation introduces fluorine at position 8. The methoxy group at position 6 acts as a directing group. -

Esterification :

Hydrolysis of the methoxy group to a carboxylic acid (using HBr/AcOH) followed by Fischer esterification with methanol and sulfuric acid installs the methyl ester.

Friedel–Crafts Acylation with Late-Stage Fluorination

Key Steps:

-

Friedel–Crafts Acylation :

React 3-fluorophenethylamine with methyl acrylate in the presence of AlCl₃ to form a γ-keto ester. -

Cyclization and Reduction :

The keto ester undergoes cyclization via catalytic hydrogenation (H₂, Pd/C) to form the tetrahydroisoquinoline core. -

Fluorination :

Electrophilic fluorination using Selectfluor® in acetonitrile introduces fluorine at position 8.

Lithiation-Based Fluorination Followed by Esterification

Key Steps:

-

Directed Lithiation :

Start with 6-methoxy-1,2,3,4-tetrahydroisoquinoline. Treat with LDA at −78°C to generate a lithiated intermediate at position 8. -

Demethylation and Esterification :

Hydrolyze the methoxy group at position 6 using HBr/AcOH, then esterify with methanol and thionyl chloride (SOCl₂).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Bischler–Napieralski | High regioselectivity; scalable | Multi-step; harsh conditions (POCl₃) | 45–55% |

| Friedel–Crafts | Mild conditions; fewer steps | Lower fluorination efficiency | 35–45% |

| Lithiation-Based | Precise fluorine placement | Requires cryogenic conditions | 50–60% |

Critical Reaction Parameters

-

Fluorination Efficiency : Directed lithiation (Method 3) offers superior regiocontrol compared to electrophilic routes.

-

Esterification : Fischer esterification is preferred over methyl chloride due to milder conditions.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) is standard for isolating intermediates.

Industrial-Scale Considerations

Large-scale synthesis (Method 1) prioritizes cost-effectiveness and safety. Key modifications include:

Chemical Reactions Analysis

Types of Reactions: Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is primarily investigated for its potential therapeutic effects. The tetrahydroisoquinoline scaffold is known for its diverse biological activities, including:

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, similar compounds have been shown to antagonize neurotoxic effects induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in rodent models . This suggests that this compound may have similar protective effects against neurodegenerative diseases.

- Anti-addictive Properties : Studies on related compounds have demonstrated their potential in reducing addictive behaviors in animal models. For example, the methyl derivative of tetrahydroisoquinoline has been noted for its ability to mitigate cocaine self-administration in rats . This property could be significant for developing treatments for substance use disorders.

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems. Research has highlighted the following applications:

- Dopamine Modulation : Tetrahydroisoquinolines are known to influence dopamine metabolism and signaling pathways. Investigations suggest that this compound could modulate dopaminergic activity, potentially offering new avenues for treating conditions like Parkinson's disease .

- Behavioral Studies : Behavioral assays using rodent models indicate that compounds with similar structures can affect locomotor activity and cognitive functions. This area of research is crucial for understanding how such compounds might be utilized in treating psychiatric disorders .

Synthetic Applications

In addition to its pharmacological potential, this compound serves as a valuable intermediate in organic synthesis:

- Building Block in Synthesis : The compound can be employed as a precursor for synthesizing other complex molecules due to its reactive functional groups. This versatility makes it useful in the pharmaceutical industry for developing new drugs .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Structural Differences

Halogen Substituents: The fluoro group in the target compound offers lower steric hindrance and higher electronegativity compared to bromo () or dichloro analogs (). This may enhance binding specificity in biological systems .

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid in 1289646-93-0 (), which is ionized at physiological pH .

Ring System: Isoquinoline (target compound) vs. quinoline (): The nitrogen position differs, altering electronic distribution. Quinoline derivatives (e.g., Ethyl 8-fluoro-tetrahydroquinoline-6-carboxylate) may exhibit distinct pharmacokinetic profiles .

Physicochemical Properties

- Dichloro derivatives () exhibit higher molecular weights (296.56), which may limit bioavailability .

Biological Activity

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS No. 2090330-13-3) is a compound belonging to the tetrahydroisoquinoline family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₂FNO₂

- Molecular Weight : 209.22 g/mol

- CAS Number : 2090330-13-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound exhibits significant binding affinity to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Research indicates that derivatives of tetrahydroisoquinolines can inhibit these proteins, leading to increased apoptosis in malignant cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of tetrahydroisoquinoline derivatives. This compound has shown promising results in vitro against various cancer cell lines:

The compound's ability to induce apoptosis in cancer cells through the modulation of Bcl-2 and Mcl-1 proteins highlights its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective properties. This compound has been evaluated for its effects on neurodegenerative diseases. Studies suggest that it may protect neurons from oxidative stress and excitotoxicity by modulating neurotransmitter systems and reducing inflammation .

Case Studies

-

In Vitro Study on Apoptosis Induction :

A study conducted on Jurkat cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as caspase-3 activation. The IC₅₀ was determined to be approximately 5.2 µM . -

Neuroprotection Assay :

In a model of oxidative stress induced by glutamate toxicity, this compound exhibited neuroprotective effects by significantly reducing neuronal cell death compared to control groups. This suggests potential applications in treating neurodegenerative disorders .

Q & A

Q. What synthetic routes are commonly employed to synthesize Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate?

Synthesis typically involves condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form ester intermediates, followed by hydrolysis. For example, methyl esters of structurally similar tetrahydroisoquinoline derivatives are hydrolyzed using lithium iodide in pyridine under reflux (yields ~60–73%) . Chlorinated analogs (e.g., methyl 5,7-dichloro derivatives) are synthesized via similar protocols, suggesting fluorinated variants may follow analogous pathways with fluorine-containing precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR resolve substituent positions and stereochemistry, though ambiguities may arise in crowded regions (e.g., overlapping CH signals) .

- IR : Confirms carbonyl (C=O, ~1700–1730 cm) and amine groups.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 245 [M] for related compounds) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯π interactions), often refined using SHELX software .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol or ethanol/hexane mixtures is widely used to obtain high-purity crystals (>97%) . Column chromatography with ethyl acetate/hexane gradients may separate intermediates, particularly for analogs with halogen substituents .

Advanced Research Questions

Q. How can computational tools resolve ambiguities in substituent configuration?

Density functional theory (DFT) calculations can predict optimized geometries and compare them with experimental X-ray data. Software like SHELXL refines crystallographic models, while NMR chemical shift prediction tools (e.g., ACD/Labs) cross-validate experimental spectra. For example, geometric parameters from X-ray structures (bond lengths/angles) can resolve stereochemical uncertainties in tetrahydroisoquinoline derivatives .

Q. What strategies improve reaction yields during ester hydrolysis?

- Reagent selection : Lithium iodide in pyridine efficiently cleaves methyl esters via nucleophilic substitution, though side reactions (e.g., methyl iodide formation) may reduce yields .

- Temperature control : Heating at 378 K (105°C) optimizes reaction rates while minimizing decomposition .

- Workup optimization : Adjusting pH during extraction (e.g., sodium bicarbonate for neutralization) enhances product recovery .

Q. How should structure-activity relationship (SAR) studies be designed for fluorinated isoquinolines?

- Substituent variation : Compare bioactivity of fluoro, chloro, and methoxy analogs (e.g., methyl 5,7-dichloro vs. 8-methoxy derivatives) to assess electronic and steric effects .

- In vitro assays : Use neurotoxicity models (e.g., MPTP-induced Parkinsonism in ) to evaluate dopaminergic neuron selectivity.

- Computational docking : Map fluorine’s role in binding affinity to targets like LFA-1/ICAM-1 or enzymatic active sites .

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

- Cross-validation : Combine X-ray data (e.g., hydrogen-bonding networks) with NMR-derived NOE (nuclear Overhauser effect) correlations to resolve positional conflicts .

- Dynamic effects : Consider temperature-dependent NMR to identify conformational flexibility that X-ray static models may miss.

- Software refinement : Use multiple crystallographic programs (SHELXL, Olex2) to verify reproducibility .

Q. What in vitro models are suitable for neurotoxicity evaluation?

- MPTP analog studies : Design assays using SH-SY5Y cells or primary neuronal cultures, monitoring mitochondrial complex I inhibition (a mechanism linked to MPTP-induced Parkinsonism) .

- Fluorine-specific probes : Track metabolic stability via cytochrome P450 assays, as fluorine often alters pharmacokinetics .

Methodological Notes

- Crystallography : SHELX remains the gold standard for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals .

- Synthetic pitfalls : Trace impurities (e.g., unreacted chloroacetyl intermediates) may require rigorous purification; GC-MS is recommended for purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.